
N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine
Vue d'ensemble
Description
N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine is an organic compound with the chemical formula C11H16N2O3 . It is a colorless to pale yellow liquid with characteristic amino groups of aniline compounds . The main use of N,N-Dimethyl-3-(4-nitrophenoxy)-1-propanamine is as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine is represented by the SMILES notation: CN©CCCOC1=CC=C(C=C1)N+[O-] . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine has a molecular weight of 224.26 . It is a colorless to pale yellow liquid .Applications De Recherche Scientifique
1. Catalysis and Reduction of Nitro Compounds
Recent research highlights the importance of amines, including compounds like N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine, in the catalytic reduction of nitro compounds to amines. These reactions are crucial for synthesizing drugs, biologically active molecules, pharmaceuticals, dyes, polymers, etc. Graphene-based catalysts have shown significant potential in enhancing the rate of these reduction processes (Nasrollahzadeh et al., 2020).
2. Synthesis and Methylation of Amines
The synthesis and methylation of amines using N,N-dimethyl compounds are vital for producing a wide range of dimethyl amines. This process involves using various catalysts and methanol under specific conditions. The high yield of such reactions highlights their industrial significance, especially in creating compounds with various applications in chemistry and biochemistry (Zhang et al., 2015).
3. Kinetic Stabilization in Molecular Containers
N,N-dimethyl amines, including N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine, can undergo specific reactions leading to their kinetic stabilization when encapsulated in molecular containers. This stabilization has significant implications in controlling the reactivity and properties of these amines in various chemical environments (Galán et al., 2013).
4. Role in Biomass-Based Alcohol Amination
The amination of biomass-based alcohols using N,N-dimethyl compounds is a growing area of interest. This process is crucial for the production of amines used in manufacturing agrochemicals, pharmaceuticals, and other industrial products. Research in this area focuses on developing more sustainable and efficient methods for amine synthesis (Pera‐Titus & Shi, 2014).
5. Application in Biochemical Analysis
N,N-dimethyl amines are used in the analysis of biochemical compounds. For instance, they are involved in the detection of N-nitrosamine precursors in drinking water systems. This application is critical for monitoring and ensuring the safety of drinking water (Wu et al., 2015).
Propriétés
IUPAC Name |
N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12(2)8-3-9-16-11-6-4-10(5-7-11)13(14)15/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAUJKLXJFELOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438579 | |
| Record name | N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine | |
CAS RN |
91430-80-7 | |
| Record name | N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

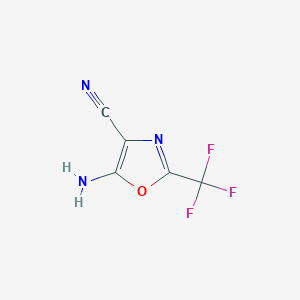
![4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3058650.png)
![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)


![5,8-Diaza-spiro[3.5]nonan-9-one](/img/structure/B3058659.png)
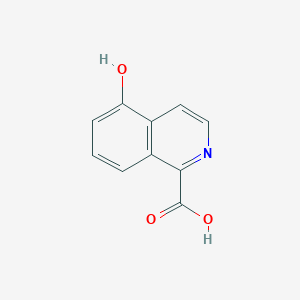
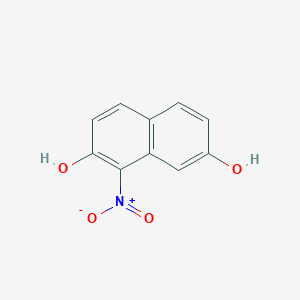
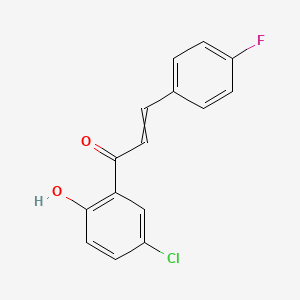

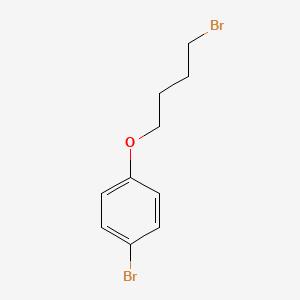

![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)
![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B3058672.png)